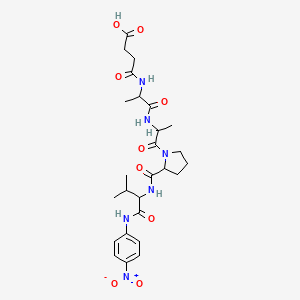
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the peptide chain is assembled, the protecting groups are removed, and the final product is purified by techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
The hydrolysis reactions typically require specific proteolytic enzymes such as elastase, chymotrypsin, or cathepsin G. The reactions are conducted in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes. For example, elastase activity is often measured at pH 8.0 and 37°C .
Major Products Formed
The major product formed from the enzymatic hydrolysis of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is p-nitroaniline. This compound is easily detectable due to its distinct yellow color and absorbance at 400-410 nm .
Scientific Research Applications
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is widely used in scientific research for the following applications:
Pharmaceutical Research: It is employed in drug discovery and development to screen for potential inhibitors of proteolytic enzymes, which are therapeutic targets for various diseases.
Industrial Applications: The compound is used in quality control assays to ensure the activity and stability of enzyme preparations used in industrial processes.
Mechanism of Action
The mechanism of action of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantitatively measured by its absorbance at 400-410 nm, providing a direct measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide: This compound is similar in structure but contains phenylalanine instead of valine.
N-succinyl-DL-alanine-DL-alanine-DL-alanine-p-nitroanilide: This compound has an additional alanine residue and is used for similar enzymatic studies.
Uniqueness
N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteolytic enzymes. This specificity allows for more precise studies of enzyme activity and inhibition compared to other similar compounds .
Properties
IUPAC Name |
4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVLNPNJZWEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














